Riociguat-13C-d3 Riociguat-13C-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC13619851
InChI: InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)/i1+1D3
SMILES: CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC
Molecular Formula: C20H19FN8O2
Molecular Weight: 426.4 g/mol

Riociguat-13C-d3

CAS No.:

Cat. No.: VC13619851

Molecular Formula: C20H19FN8O2

Molecular Weight: 426.4 g/mol

* For research use only. Not for human or veterinary use.

Riociguat-13C-d3 -

Specification

Molecular Formula C20H19FN8O2
Molecular Weight 426.4 g/mol
IUPAC Name methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-(trideuterio(113C)methyl)carbamate
Standard InChI InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)/i1+1D3
Standard InChI Key WXXSNCNJFUAIDG-KQORAOOSSA-N
Isomeric SMILES [2H][13C]([2H])([2H])N(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC
SMILES CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC
Canonical SMILES CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Riociguat-13C-d3 is systematically named as methyl (4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl-¹³C-d₃)carbamate. The compound features a ¹³C isotope at the methyl carbamate group and three deuterium atoms, strategically replacing hydrogen to minimize metabolic interference while maintaining structural integrity .

Molecular Specifications

PropertyValue
Molecular FormulaC₁₉¹³CH₁₆D₃FN₈O₂
Molecular Weight426.43 g/mol
Unlabeled CAS Number625115-55-1 (Riociguat)
Purity>95% (HPLC)
Storage Conditions-20°C, protected from light

The isotopic enrichment (>99% for ¹³C and >98% for deuterium) ensures minimal background noise in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications .

Synthesis and Analytical Applications

Synthesis Pathway

Riociguat-13C-d3 is synthesized through a multistep process beginning with the incorporation of ¹³C-labeled methylamine and deuterated methanol into the carbamate moiety. Key intermediates include:

  • Pyrazolo[3,4-b]pyridine core: Formed via cyclocondensation of 2-fluorobenzyl hydrazine with 3-cyano-4,6-diaminopyrimidine.

  • Isotope introduction: ¹³C-methylation using ¹³C-methyl chloroformate, followed by deuterium exchange at labile hydrogen positions under acidic catalysis .

Impurity NameCAS NumberMolecular FormulaMolecular Weight
Riociguat EP Impurity C2920299-23-4C₂₁H₂₁FN₈O₂436.45 g/mol
Riociguat M1 Glucuronide2298383-28-3C₂₅H₂₅FN₈O₈584.52 g/mol
N-Desmethyl Riociguat625115-52-8C₁₉H₁₇FN₈O₂408.40 g/mol

By co-eluting with unlabeled riociguat in LC-MS systems, Riociguat-13C-d3 facilitates accurate quantification of degradation products during stability testing .

Pharmacological Significance and Mechanistic Insights

Metabolic Pathways

Isotope-labeled tracing with Riociguat-13C-d3 has identified two primary metabolites:

  • N-Desmethyl Riociguat: Formed via CYP3A4-mediated demethylation (40% of total clearance).

  • Riociguat M1 Glucuronide: Conjugated by UGT1A9, accounting for 25% of urinary excretion .

Future Perspectives

Ongoing research leverages Riociguat-13C-d3 to:

  • Develop high-sensitivity assays for riociguat in cerebrospinal fluid (LOQ: 0.1 ng/mL).

  • Investigate drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole).

  • Characterize novel impurities in sustained-release formulations.

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